3-CHLORO-4-METHOXY-N-[1-OXO-1-(PIPERIDIN-1-YL)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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Overview
Description
3-Chloro-4-methoxy-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro and methoxy group attached to a benzene ring, a sulfonamide group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 1-(piperidin-1-yl)propan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxy-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzene-1-sulfonamide.
Reduction: Formation of 3-chloro-4-methoxy-N-[1-hydroxy-1-(piperidin-1-yl)propan-2-yl]benzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methoxy-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzenesulfonamide: Lacks the piperidine ring and has different biological properties.
4-Methoxy-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzenesulfonamide: Lacks the chloro group, which affects its reactivity and interactions.
3-Chloro-4-methoxy-N-(propan-2-yl)benzenesulfonamide: Lacks the piperidine ring, leading to different chemical and biological properties.
Uniqueness
3-Chloro-4-methoxy-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzene-1-sulfonamide is unique due to the presence of both the chloro and methoxy groups on the benzene ring, as well as the piperidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11(15(19)18-8-4-3-5-9-18)17-23(20,21)12-6-7-14(22-2)13(16)10-12/h6-7,10-11,17H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHSTFERXROBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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